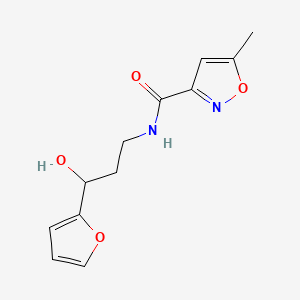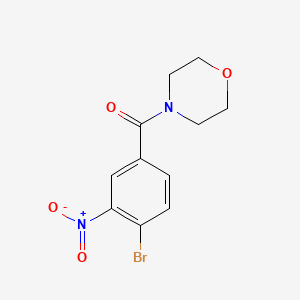
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a heterocyclic compound. It contains several functional groups including a 1,3,4-oxadiazole ring, a thiazole ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring and a thiazole ring, both of which are five-membered heterocycles. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, while the thiazole ring contains one nitrogen atom and one sulfur atom .Scientific Research Applications
Antibacterial Activity
- Antibacterial Agents: Derivatives of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibit significant antibacterial activity. These compounds have been synthesized and tested for their effectiveness against various bacterial strains, showing notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Antifungal Activities
- Antimicrobial Evaluation: The compounds within this chemical class have been assessed for antimicrobial properties. They display activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
- Antifungal Properties: Research indicates these compounds are effective against fungal species like Candida, offering potential use in antifungal applications. Their synthesis and testing against various fungi have shown promising results (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Potential
- Anticancer Screening: Certain derivatives have been evaluated for their anticancer properties. Studies indicate potential effectiveness against various cancer cell lines, suggesting a possible role in cancer treatment (Abu-Melha, 2021).
Local Anesthetic Activity
- Local Anesthetic Use: Some derivatives of this compound have been synthesized and tested for local anesthetic properties using models like the rat sciatic nerve. This research opens the possibility of using these compounds in anesthetic applications (Badiger, Khan, Kalashetti, & Khazi, 2012).
Structural and Spectral Analysis
- NMR Study: The structural and spectral features of these compounds, including NMR data, have been studied, providing valuable insights into their chemical characteristics and potential applications (Li Ying-jun, 2012).
Anti-Inflammatory and Anticonvulsant Properties
- Anti-Inflammatory Activity: Some synthesized derivatives have shown significant anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).
- Anticonvulsant Evaluation: Derivatives of this chemical class have also been evaluated for anticonvulsant activities, indicating potential use in treating seizure disorders (Nath et al., 2021).
Anti-Diabetic Potential
- Anti-Diabetic Agents: Some derivatives have been studied for their potential as anti-diabetic agents, showing promising results in enzyme inhibition studies related to diabetes (Abbasi et al., 2020).
Optoelectronic Properties
- Fluorescence Sensing and Optoelectronic Properties: Novel derivatives have been explored for their fluorescence quenching properties and optoelectronic characteristics, presenting potential applications in sensing and electronic devices (Naik, Khazi, & Malimath, 2018).
Future Directions
properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2S2/c14-9-4-2-1-3-8(9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIBGLYXGYJIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)
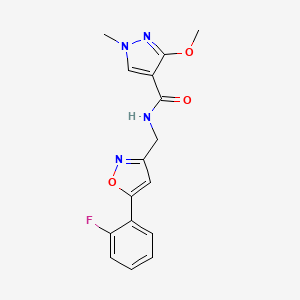
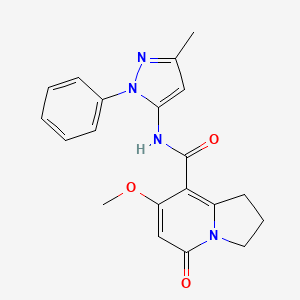
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)

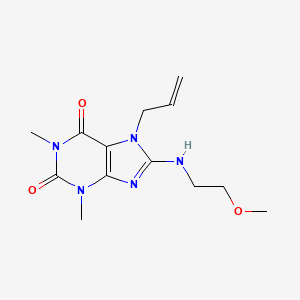

amine hydrochloride](/img/structure/B2475596.png)
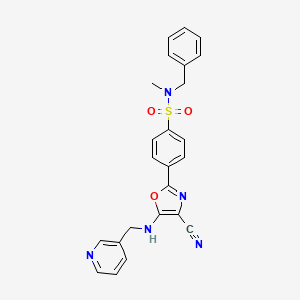
![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)
